(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is an organic compound with the molecular formula C14H11ClN2.ClH . It is characterized by the presence of chlorophenyl and cyanomethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride typically involves the reaction of 4-chlorobenzyl cyanide with 5-chloro-m-toluidine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is used as a building block for the synthesis of more complex organic molecules. It is also employed in various organic reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds .
Biology
Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)cyanomethyl ketone
- 5-Chloro-m-toluidine
- 4-Chlorobenzyl cyanide
Uniqueness
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride exhibits unique reactivity and biological activity due to the presence of both chlorophenyl and cyanomethyl groups. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
83763-13-7 |
---|---|
Molecular Formula |
C15H13Cl3N2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2-(4-amino-2-chloro-6-methylphenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C15H12Cl2N2.ClH/c1-9-6-12(19)7-14(17)15(9)13(8-18)10-2-4-11(16)5-3-10;/h2-7,13H,19H2,1H3;1H |
InChI Key |
ZJPXRKLBZDECKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(C#N)C2=CC=C(C=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.